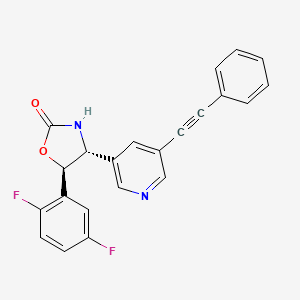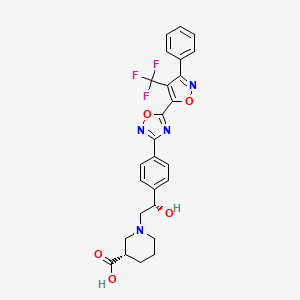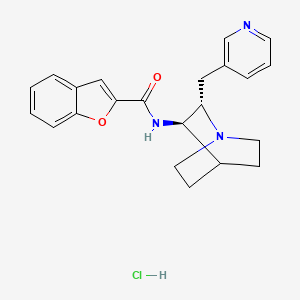
Bradanicline hydrochloride
Übersicht
Beschreibung
Bradanicline hydrochloride: It belongs to a new class of drugs for the treatment of central nervous system diseases and disorders . This compound is known for its cognitive-enhancing effects and has been investigated for its potential in treating conditions such as schizophrenia and attention deficit disorder .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Bradniclinhydrochlorid umfasst die Bildung der Kernstruktur, die eine Benzofuran-2-carboxamid-Einheit und einen Chinuclidinring beinhaltet.
Industrielle Produktionsverfahren: Die industrielle Produktion von Bradniclinhydrochlorid beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Verwendung fortschrittlicher Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung und Charakterisierung des Endprodukts .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bradaniclinhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Es werden verschiedene Reagenzien, darunter Halogene und Nucleophile, unter kontrollierten Bedingungen eingesetzt.
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen zu modifizierten Analogen von Bradniclinhydrochlorid führen können .
Wissenschaftliche Forschungsanwendungen
Bradaniclinhydrochlorid hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung der Aktivität neuronaler nikotinischer Rezeptoren verwendet.
Biologie: Untersucht wird seine Rolle bei der Modulation von Neurotransmitter-Spiegeln und kognitiven Funktionen.
Medizin: Erforscht als potenzielle Behandlung für Erkrankungen des zentralen Nervensystems wie Schizophrenie, Aufmerksamkeitsdefizit-Hyperaktivitätsstörung und refraktärischen chronischen Husten
Wirkmechanismus
Bradaniclinhydrochlorid übt seine Wirkung durch Modulation der Aktivität des alpha7-neuronalen nikotinischen Rezeptors aus. Dieser Rezeptor ist mit verschiedenen biologischen Funktionen verbunden, darunter die Regulierung von Entzündungen und kognitive Funktionen. Die Aktivierung des alpha7-Rezeptors durch Bradniclinhydrochlorid führt zu Neuroprotektion, wodurch die Verschlechterung und der Tod neuronaler Zellen verringert werden . Außerdem moduliert es die Konzentration von Neurotransmittern wie Gamma-Aminobuttersäure (GABA) und trägt so zu seinen therapeutischen Wirkungen bei .
Wissenschaftliche Forschungsanwendungen
Bradanicline hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the activity of neuronal nicotinic receptors.
Biology: Investigated for its role in modulating neurotransmitter levels and cognitive functions.
Medicine: Explored as a potential treatment for central nervous system disorders such as schizophrenia, attention deficit disorder, and refractory chronic cough
Industry: Utilized in the development of new therapeutic agents targeting neuronal nicotinic receptors.
Wirkmechanismus
Bradanicline hydrochloride exerts its effects by modulating the activity of the alpha7 neuronal nicotinic receptor. This receptor is associated with various biological functions, including inflammation regulation and cognitive functions. Activation of the alpha7 receptor by this compound leads to neuroprotection, reducing neuronal cell deterioration and death . Additionally, it modulates levels of neurotransmitters such as gamma aminobutyric acid (GABA), contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Vareniclin: Ein weiterer nikotinischer Rezeptoragonist, der zur Raucherentwöhnung eingesetzt wird.
Dianiclin: Ein selektiver Agonist für nikotinische Acetylcholinrezeptoren.
Neloniclin: Untersucht wird seine kognitionsfördernde Wirkung.
Vergleich: Bradniclinhydrochlorid ist einzigartig aufgrund seiner hohen Selektivität für den alpha7-Subtyp neuronaler nikotinischer Rezeptoren. Diese Selektivität trägt zu seinem potenziellen therapeutischen Nutzen bei der Behandlung von Erkrankungen des zentralen Nervensystems bei, ohne die signifikanten Nebenwirkungen, die mit anderen nikotinischen Rezeptoragonisten verbunden sind .
Eigenschaften
CAS-Nummer |
1111941-90-2 |
|---|---|
Molekularformel |
C22H24ClN3O2 |
Molekulargewicht |
397.9 g/mol |
IUPAC-Name |
N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23N3O2.ClH/c26-22(20-13-17-5-1-2-6-19(17)27-20)24-21-16-7-10-25(11-8-16)18(21)12-15-4-3-9-23-14-15;/h1-6,9,13-14,16,18,21H,7-8,10-12H2,(H,24,26);1H/t18-,21+;/m0./s1 |
InChI-Schlüssel |
ISPRRZDPZDVHLE-OZYANKIXSA-N |
SMILES |
O=C(C1=CC2=CC=CC=C2O1)N[C@H]3[C@H](CC4=CC=CN=C4)N5CCC3CC5.[H]Cl |
Isomerische SMILES |
C1CN2CCC1[C@H]([C@@H]2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4.Cl |
Kanonische SMILES |
C1CN2CCC1C(C2CC3=CN=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TC-5619; TC5619; TC 5619; TC-5619-023; TC5619-023; TC 5619-023; Bradanicline; Bradanicline hydrochloride. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


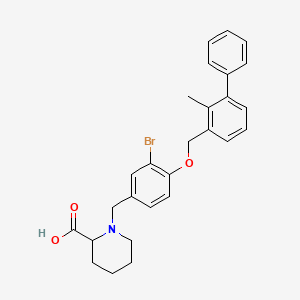
![N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide](/img/structure/B606254.png)

![2-[3-[1-(4-chlorophenyl)cyclopropyl]-[1,2,4]triazolo[4,3-a]pyridin-8-yl]propan-2-ol;hydrochloride](/img/structure/B606259.png)

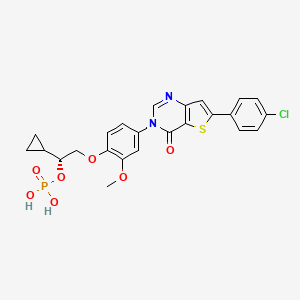
![(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide](/img/structure/B606267.png)
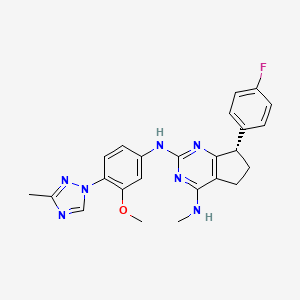
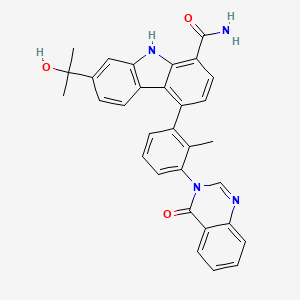
![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid](/img/structure/B606272.png)
![4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]benzoic acid;hydrochloride](/img/structure/B606273.png)
